molecular formula C18H19BrN2O3 B10903337 N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide

Cat. No.: B10903337
M. Wt: 391.3 g/mol
InChI Key: KEELZXMQWGRDCU-AWQFTUOYSA-N
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Description

N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, a hydroxyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:

    Formation of the hydrazide: The starting material, 3,5-dimethylphenoxyacetic acid, is converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with 5-bromo-2-hydroxy-3-methylbenzaldehyde in the presence of an acid catalyst to form the final product through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN_3) or thiourea.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The brominated phenyl group and hydrazide moiety may interact with enzymes or receptors, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE: Unique due to the presence of both brominated and hydroxylated phenyl groups.

    Other hydrazides: Similar in structure but may lack the bromine or hydroxyl groups, leading to different reactivity and biological activity.

    Phenylhydrazones: Similar in having a hydrazone linkage but differ in the substituents on the phenyl ring.

Uniqueness

The uniqueness of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE lies in its combination of brominated and hydroxylated phenyl groups, which can lead to distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H19BrN2O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(3,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19BrN2O3/c1-11-4-12(2)6-16(5-11)24-10-17(22)21-20-9-14-8-15(19)7-13(3)18(14)23/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9+

InChI Key

KEELZXMQWGRDCU-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)C)O)C

Origin of Product

United States

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